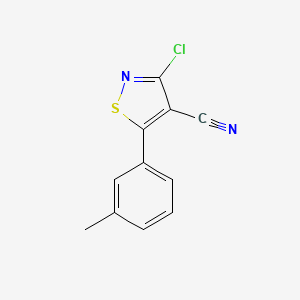
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- can be achieved through a reaction involving 3-chloroisothiazole-5-carbonitrile and 1-iodo-4-methylbenzene. The reaction is typically carried out in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired product with a yield of around 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antiviral and anti-inflammatory research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methylphenyl)-
- 4-Isothiazolecarbonitrile, 3-amino-5-(4-morpholinyl)-
Uniqueness
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
647016-58-8 |
|---|---|
Fórmula molecular |
C11H7ClN2S |
Peso molecular |
234.71 g/mol |
Nombre IUPAC |
3-chloro-5-(3-methylphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2S/c1-7-3-2-4-8(5-7)10-9(6-13)11(12)14-15-10/h2-5H,1H3 |
Clave InChI |
ALLXZDRSMDXMRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C(=NS2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)

![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
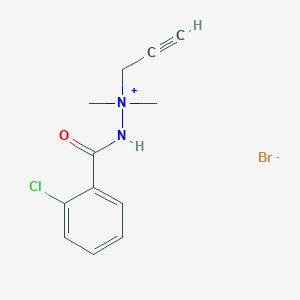
![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)
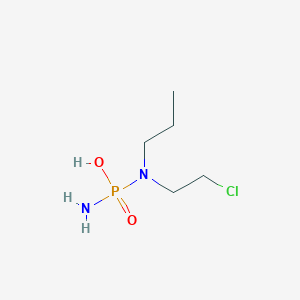
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
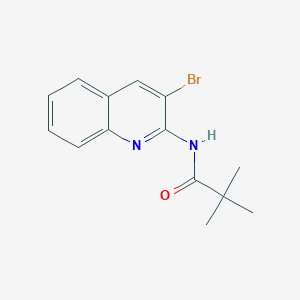

![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
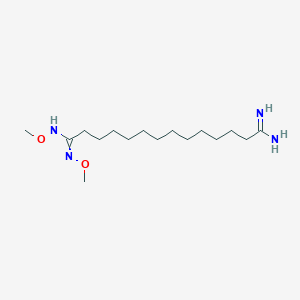
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
